molecular formula C3H8N2O2 B110714 Formamidine acetate CAS No. 3473-63-0

Formamidine acetate

Cat. No.: B110714
CAS No.: 3473-63-0
M. Wt: 104.11 g/mol
InChI Key: XPOLVIIHTDKJRY-UHFFFAOYSA-N
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Description

Formamidine acetate, also known as this compound, is a useful research compound. Its molecular formula is C3H8N2O2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96608. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Formamidine Acetate in Organic Synthesis

This compound is widely utilized in organic synthesis. Mehr et al. (2017) introduced a novel method using this compound for the formylation of phenol derivatives. This method provides a significant improvement over traditional methods, enabling the creation of mono-, di-, and tri-formylated products under mild conditions without the need for high temperatures or strong acids or bases (Mehr et al., 2017). Additionally, Baran et al. (2006) highlighted the use of this compound in the one-step synthesis of 4,5-disubstituted pyrimidines, emphasizing its potential for large-scale industrial applications due to the simplicity and cost-effectiveness of the process (Baran et al., 2006).

This compound in Materials Science

In the field of materials science, Zhou et al. (2016) demonstrated the fabrication of high-quality formamidinium lead iodide (FAPbI3) perovskite thin films through organic cation exchange using this compound. This method showcases the transformative role of this compound in developing materials for advanced applications (Zhou et al., 2016).

This compound in Catalysis

This compound plays a crucial role in catalysis as well. Mali et al. (2022) detailed the use of this compound in the synthesis of symmetrical N,N’-Di(aryl/alkyl)formamidines using aluminized polyborate as an eco-friendly catalyst. This process underscores the relevance of this compound in creating compounds with a wide range of applications, including histidine catabolism and purine biosynthesis (Mali et al., 2022).

This compound in Photovoltaic Applications

In the realm of energy, this compound has been employed to enhance the efficiency and stability of inverted planar perovskite solar cells. Gao et al. (2018) described how incorporating this compound into the precursor solution significantly improves the quality of perovskite films, leading to high-performance solar cells with prolonged stability. This showcases the potential of this compound in advancing renewable energy technologies (Gao et al., 2018).

Safety and Hazards

Formamidine acetate may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Formamidine-based perovskite solar cells are promising candidates for photoelectric conversion devices due to their excellent optoelectronic properties . The rotation of organic cations, such as formamidine, is considered to be an important reason for the dynamic changes in stability and photoelectric properties of organic perovskites .

Biochemical Analysis

Biochemical Properties

Formamidine acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it inhibits bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription and replication .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have a potent cytotoxic effect on malignant brain cells in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to DNA-dependent RNA polymerase, inhibiting transcription and replication . This interaction with biomolecules leads to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the compound is stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects or toxic or adverse effects at high doses have not been reported in the available literature.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors . Specific effects on metabolic flux or metabolite levels have not been reported in the available literature.

Properties

IUPAC Name

acetic acid;methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOLVIIHTDKJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

463-52-5 (Parent)
Record name Formamidine monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3473-63-0
Record name Formamidine acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3473-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamidine monoacetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamidine acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96608
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Record name Methanimidamide, acetate (1:1)
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Record name Formamidine monoacetate
Source European Chemicals Agency (ECHA)
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Record name Formamidine monoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of formamidine acetate?

A1: The molecular formula of this compound is C3H7N3O2, and its molecular weight is 117.11 g/mol.

Q2: Are there efficient methods for synthesizing this compound on a large scale?

A2: Yes, several methods have been developed for large-scale synthesis. One approach utilizes inexpensive starting materials like ethyl cyanoacetate and this compound in a three-step process to produce high-purity this compound with yields exceeding 30%. []

Q3: Can this compound be synthesized electrochemically?

A3: Yes, a sustainable and cost-efficient electrochemical method for synthesizing this compound from cyanamide in an aqueous acidic electrolyte has been developed. []

Q4: What are some common applications of this compound in organic synthesis?

A4: this compound is a valuable reagent in various organic reactions, including:

  • Synthesis of imidazoles: It reacts with hexoses, hexuloses, or their derivatives under microwave irradiation to produce imidazole C-nucleosides. [, ]
  • Formation of thieno[2,3-d]pyrimidines: It reacts with 2-amino-4-arylthiophene-3-carbonitriles to yield 5-arylthieno[2,3-d]pyrimidin-4-amines. []
  • Formylation of phenols: this compound, along with acetic anhydride, efficiently formylates phenol derivatives without requiring harsh conditions. []
  • Synthesis of pyrimidines: It reacts with various substrates like methyl propionyl acetate or dimethyl chloromalonate under basic conditions to produce substituted pyrimidines. [, ]

Q5: Can this compound be used to synthesize radiolabeled compounds?

A5: Yes, [14C]this compound, synthesized from [14C]barium cyanamide, has been successfully employed in the preparation of radiolabeled compounds for research purposes. []

Q6: How is this compound utilized in perovskite solar cell research?

A6: this compound has shown promise as an additive in perovskite solar cell fabrication:

  • Stabilization of Tin Perovskites: It effectively stabilizes the perovskite lattice and suppresses Sn2+/Sn4+ oxidation in tin halide perovskite solar cells, improving their efficiency and stability. [, , ]
  • Crystallization Control: this compound regulates the crystallization process of perovskite films, leading to larger grain sizes, reduced defects, and improved film quality. [, , , ]
  • Defect Passivation: It passivates defects at the interface between the perovskite layer and the electron transport layer, enhancing charge extraction and device performance. [, ]
  • Open-Circuit Voltage Enhancement: The use of this compound has been linked to increased open-circuit voltage in mixed-cation perovskite solar cells, contributing to higher overall efficiency. []

Q7: How does this compound compare to other additives used in perovskite solar cells?

A7: Compared to acetic acid and methylammonium acetate, this compound demonstrates stronger coordination with Sn2+ in tin halide perovskites, resulting in superior lattice stabilization and oxidation suppression. []

Q8: What is the impact of this compound concentration on perovskite solar cell performance?

A8: Studies have shown that optimizing the concentration of this compound is crucial. For instance, adding 5 mol% this compound to the precursor solution significantly enhances the performance of perovskite solar cells with a PTAA hole extraction layer. []

Q9: Are there any other notable applications of this compound in materials science?

A9: this compound plays a crucial role in synthesizing the cubic perovskite NH2CH=NH2SnI3, a material with interesting electrical properties and potential applications in various fields. []

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